1H NMR and 13C NMR spectral reference data for 3-(Boc-amino)-1-(benzyloxy)-2-propanol
1H NMR and 13C NMR spectral reference data for 3-(Boc-amino)-1-(benzyloxy)-2-propanol
An in-depth technical guide tailored for researchers, analytical chemists, and drug development professionals.
Comprehensive Spectral Reference and Technical Guide: 1 H and 13 C NMR Elucidation of 3-(Boc-amino)-1-(benzyloxy)-2-propanol
Executive Summary
The compound 3-(Boc-amino)-1-(benzyloxy)-2-propanol (also known as tert-butyl (3-(benzyloxy)-2-hydroxypropyl)carbamate) is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics, enzyme inhibitors, and complex active pharmaceutical ingredients (APIs). Accurate structural characterization of this intermediate is critical, as any stereochemical or regiochemical impurities will cascade through subsequent synthetic steps.
This whitepaper provides a definitive reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this molecule. As a Senior Application Scientist, I have structured this guide to go beyond mere data tabulation; it explores the fundamental physical chemistry driving the spectral phenomena—such as diastereotopicity induced by the chiral center—and provides self-validating experimental workflows for both its synthesis and analytical characterization.
Molecular Architecture and Analytical Logic
The molecular architecture of 3-(Boc-amino)-1-(benzyloxy)-2-propanol ( C15H23NO4 , MW: 281.35 g/mol ) presents a fascinating case study in NMR interpretation due to the presence of a central chiral hydroxyl-bearing carbon (C2).
Causality in Spectral Behavior: Because C2 is a stereocenter, the adjacent methylene protons on C1 (the benzyloxy side) and C3 (the Boc-amino side) are diastereotopic . They are chemically non-equivalent and will couple not only with the adjacent methine proton but also with each other (geminal coupling). Consequently, instead of appearing as simple doublets or triplets, these protons manifest as complex ABX spin systems . Recognizing this causality is the hallmark of rigorous spectral interpretation and prevents the misidentification of these multiplets as impurities.
2D NMR correlation strategy for unambiguous structural elucidation.
Experimental Workflows: Synthesis and Sample Preparation
To ensure the integrity of the NMR data, the analyte must be synthesized and prepared with high fidelity. Every protocol below is designed as a self-validating system , incorporating in-process controls to guarantee accuracy.
Regioselective Synthesis Protocol
The synthesis relies on the regioselective ring-opening of benzyl glycidyl ether by ammonia, followed by amine protection using Di-tert-butyl dicarbonate ( Boc2O )[1].
Step-by-Step Methodology:
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Ammonolysis (Ring Opening): Dissolve 1.0 equivalent of benzyl glycidyl ether in a saturated solution of ammonia in methanol ( NH3 /MeOH). Stir at room temperature for 12-16 hours.
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Causality: The nucleophilic NH3 attacks the less sterically hindered terminal carbon of the epoxide[2]. Methanol acts as a protic solvent to stabilize the developing alkoxide intermediate, driving the regioselectivity.
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Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the epoxide starting material and the appearance of a polar, ninhydrin-positive spot confirms the formation of 1-amino-3-benzyloxy-2-propanol.
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Boc Protection: Concentrate the reaction mixture under reduced pressure to remove excess ammonia. Redissolve the crude amine in dichloromethane (DCM). Add 1.1 equivalents of triethylamine ( Et3N ) and cool to 0 °C. Slowly add 1.05 equivalents of Boc2O [3].
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Causality: Et3N acts as an acid scavenger to neutralize the system, ensuring the primary amine remains nucleophilic. Cooling to 0 °C prevents exothermic side reactions.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over anhydrous MgSO4 and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate) to yield the pure target compound.
Regioselective synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol.
NMR Sample Preparation and Acquisition Parameters
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Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl3 is chosen because it lacks exchangeable protons, allowing for the clear observation of the broad -OH and -NH signals. Note that the exact chemical shifts of these exchangeable protons will vary based on sample concentration and temperature due to intermolecular hydrogen bonding.
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Instrument Tuning: Acquire data on a 400 MHz (or higher) NMR spectrometer.
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Pulse Sequence Optimization: For 13 C NMR, utilize a relaxation delay ( d1 ) of at least 2.0 seconds.
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Causality: Quaternary carbons (like the Boc carbonyl and the ipso-aromatic carbon) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate baseline resolution.
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Quantitative Data Presentation: Spectral Reference Tables
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the target molecule.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 1 | 7.38 – 7.28 | m | 5H | - | Aromatic protons (Phenyl ring) |
| 2 | 5.05 | br s | 1H | - | -NH (Carbamate, exchangeable) |
| 3 | 4.55 | s | 2H | - | Ph-CH 2 -O (Benzyl ether) |
| 4 | 3.92 | m | 1H | - | -CH -OH (Chiral methine) |
| 5 | 3.52 | dd | 1H | J = 9.5, 4.5 | -CH a H b -O-Bn (Diastereotopic) |
| 6 | 3.45 | dd | 1H | J = 9.5, 6.0 | -CH a H b -O-Bn (Diastereotopic) |
| 7 | 3.28 | ddd | 1H | J = 14.0, 6.5, 5.5 | -CH a H b -NH-Boc (Diastereotopic) |
| 8 | 3.15 | ddd | 1H | J = 14.0, 7.0, 5.5 | -CH a H b -NH-Boc (Diastereotopic) |
| 9 | 2.80 | br s | 1H | - | -OH (Alcohol, exchangeable) |
| 10 | 1.44 | s | 9H | - | -C(CH 3 ) 3 (tert-butyl group) |
Note: The sharp singlet at 1.44 ppm for the Boc group is due to the rapid free rotation of the three methyl groups on the NMR timescale, rendering all 9 protons chemically and magnetically equivalent.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 156.5 | Cq | C =O (Boc Carbamate carbonyl) |
| 137.8 | Cq | Ar-C (ipso-carbon of Phenyl ring) |
| 128.5 | CH | Ar-C (meta-carbons) |
| 127.9 | CH | Ar-C (para-carbon) |
| 127.8 | CH | Ar-C (ortho-carbons) |
| 79.7 | Cq | -C (CH 3 ) 3 (Boc quaternary carbon) |
| 73.5 | CH 2 | Ph-C H 2 -O (Benzyl ether methylene) |
| 71.8 | CH 2 | -C H 2 -O-Bn (C1 methylene) |
| 70.2 | CH | -C H-OH (C2 chiral methine) |
| 43.5 | CH 2 | -C H 2 -NH-Boc (C3 methylene) |
| 28.4 | CH 3 | -C(C H 3 ) 3 (Boc methyl groups) |
Mechanistic Insights & Troubleshooting
When analyzing the spectra of 3-(Boc-amino)-1-(benzyloxy)-2-propanol, several common pitfalls can occur during structural verification.
1. Broadening of the NH and OH signals: If the sample contains trace amounts of water or acidic impurities, the -OH (2.80 ppm) and -NH (5.05 ppm) signals may broaden into the baseline or shift significantly due to rapid proton exchange. Self-Validation Fix: To definitively prove these are exchangeable protons, perform a D2O shake experiment. Add a drop of Deuterium Oxide to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The signals at 2.80 and 5.05 ppm will disappear as they exchange with deuterium.
2. Overlapping Multiplets in the 3.1 - 3.6 ppm Region: Because the molecule possesses a chiral center, the CH2 protons at C1 and C3 are diastereotopic. In lower-field instruments (e.g., 300 MHz), the dd and ddd splitting patterns may overlap heavily, presenting as a broad, unresolved multiplet. Analytical Strategy: Utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. HSQC will map the two distinct diastereotopic proton signals (e.g., 3.52 and 3.45 ppm) to the exact same carbon resonance (71.8 ppm), unambiguously proving they belong to the same methylene group.
References
The following authoritative sources were utilized to ground the mechanistic claims, regioselective synthesis parameters, and standard analytical protocols described in this guide:
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[3] Title: Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Source: Organic Process Research & Development - ACS Publications. URL:[Link]
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[2] Title: Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. Source: PMC - NIH. URL: [Link]
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[1] Title: Double hydrophilic poly(ethylene glycol)-block-poly(dehydroalanine) four-arm star block copolymers. Source: ChemRxiv. URL: [Link]
